molecular formula C12H16O B14700010 4-(But-2-en-1-yl)-2,6-dimethylphenol CAS No. 21104-18-7

4-(But-2-en-1-yl)-2,6-dimethylphenol

Katalognummer: B14700010
CAS-Nummer: 21104-18-7
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: CBJFZVPRUBERKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(But-2-en-1-yl)-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a but-2-en-1-yl group attached to the phenol ring at the fourth position, along with two methyl groups at the second and sixth positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yl)-2,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with but-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(But-2-en-1-yl)-2,6-dimethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The double bond in the but-2-en-1-yl group can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Saturated derivatives of the but-2-en-1-yl group.

    Substitution: Various substituted phenols depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(But-2-en-1-yl)-2,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(But-2-en-1-yl)-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The but-2-en-1-yl group may also play a role in modulating the compound’s overall reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(But-2-en-1-yl)phenol: Lacks the methyl groups at the second and sixth positions.

    2,6-Dimethylphenol: Lacks the but-2-en-1-yl group.

    4-(But-2-en-1-yl)-2,6-dimethoxyphenol: Contains methoxy groups instead of methyl groups.

Uniqueness

4-(But-2-en-1-yl)-2,6-dimethylphenol is unique due to the combination of the but-2-en-1-yl group and the methyl groups at specific positions on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

21104-18-7

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

4-but-2-enyl-2,6-dimethylphenol

InChI

InChI=1S/C12H16O/c1-4-5-6-11-7-9(2)12(13)10(3)8-11/h4-5,7-8,13H,6H2,1-3H3

InChI-Schlüssel

CBJFZVPRUBERKE-UHFFFAOYSA-N

Kanonische SMILES

CC=CCC1=CC(=C(C(=C1)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.